2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione
Description
2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione is a synthetic naphthoquinone derivative featuring a chloro substituent at position 2 and a methylamino-linked 4-(tetradecyloxy)phenyl group at position 2.
Properties
IUPAC Name |
2-chloro-3-[(N-methyl-4-tetradecoxyanilino)methyl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42ClNO3/c1-3-4-5-6-7-8-9-10-11-12-13-16-23-37-26-21-19-25(20-22-26)34(2)24-29-30(33)32(36)28-18-15-14-17-27(28)31(29)35/h14-15,17-22H,3-13,16,23-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAFMRCVOVFDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)N(C)CC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be inferred that it might undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the structure and function of its targets.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in the regulation of reactive oxygen species balance .
Biological Activity
2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a naphthalene core and various functional groups, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C32H42ClNO3
- Molecular Weight : 524.14 g/mol
- IUPAC Name : 2-chloro-3-[(N-methyl-4-tetradecoxyanilino)methyl]naphthalene-1,4-dione
Mechanisms of Biological Activity
The biological activity of 2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
- Antitumor Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through apoptosis induction.
- Antimicrobial Activity : Its structural components suggest potential efficacy against various bacterial strains.
Antioxidant Activity
A study evaluated the compound's ability to scavenge free radicals and prevent lipid peroxidation. The results showed a notable reduction in malondialdehyde levels in treated cells compared to controls, indicating effective antioxidant activity.
Antitumor Activity
In vitro assays revealed that 2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Antimicrobial Activity
The compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively.
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Study | Reduced oxidative stress markers in treated cells; significant free radical scavenging activity. |
| Antitumor Study | Induced apoptosis in MCF-7 cells with an IC50 of 15 µM; activation of caspase pathways observed. |
| Antimicrobial Study | MIC values: S. aureus (8 µg/mL), E. coli (16 µg/mL); effective against multiple bacterial strains. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected Naphthoquinone Derivatives
Key Observations :
- Lipophilicity: The target compound’s tetradecyloxy chain enhances lipid solubility compared to shorter-chain analogs (e.g., 3f) or aromatic substituents (e.g., 4-methylanilino). This property may improve bioavailability and tissue penetration .
- Thermal Stability : Derivatives with bulkier substituents (e.g., coumarin-linked compound, m.p. 301°C) exhibit higher melting points due to intermolecular interactions like hydrogen bonding and π–π stacking .
Key Observations :
- Anticancer Potential: The target compound’s long alkyl chain may enhance cellular uptake, similar to lipophilic EGFR inhibitors like compound 55, which showed nanomolar IC50 values .
- Antimicrobial Activity : Derivatives with heterocyclic substituents (e.g., furan, pyrazole) exhibit selective activity, suggesting the target compound’s tetradecyloxy group could further optimize interactions with microbial membranes .
Crystallographic and Molecular Interactions
- Planarity and Hydrogen Bonding: The naphthoquinone core in analogs like 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione is planar, with dihedral angles <52° between substituents and the core. Hydrogen bonds (N–H⋯O, N–H⋯Cl) stabilize crystal packing .
- Non-Planar Structures: Compounds with bulky substituents (e.g., trifluoromethylphenylamino) exhibit torsional angles up to 32.62°, reducing planarity but enabling diverse intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
